1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is an organic compound that features a furan ring, a methoxy group, and a pentanone chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone typically involves the reaction of 3-furylmethanol with appropriate reagents to introduce the methoxy and pentanone functionalities. One common method involves the use of alkylation reactions where 3-furylmethanol is reacted with methyl iodide in the presence of a base to form the methoxy derivative. This intermediate can then be further reacted with a suitable ketone precursor under acidic or basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation and acylation reactions using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone undergoes various chemical reactions including:
Oxidation: The furan ring can be oxidized to form furfural derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or sodium ethoxide.
Major Products Formed
Oxidation: Furfural derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted furyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone involves its interaction with specific molecular targets and pathways. The furan ring and methoxy group can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Furyl)ethylamine: Similar structure but with an amine group instead of a methoxy group.
3-Furylmethanol: Contains a hydroxyl group instead of a methoxy group.
Furfural: An aldehyde derivative of furan.
Uniqueness
1-(3-Furyl)-3-methoxy-4-methyl-1-pentanone is unique due to the presence of both a methoxy group and a pentanone chain, which confer distinct chemical and physical properties compared to its analogs .
Eigenschaften
CAS-Nummer |
34359-72-3 |
---|---|
Molekularformel |
C11H16O3 |
Molekulargewicht |
196.24 g/mol |
IUPAC-Name |
1-(furan-3-yl)-3-methoxy-4-methylpentan-1-one |
InChI |
InChI=1S/C11H16O3/c1-8(2)11(13-3)6-10(12)9-4-5-14-7-9/h4-5,7-8,11H,6H2,1-3H3 |
InChI-Schlüssel |
SDIAVWAPQMRCKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(CC(=O)C1=COC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.